Alisol A

Descripción

Propiedades

IUPAC Name |

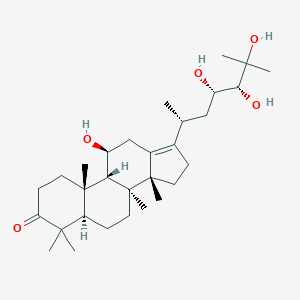

(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O5/c1-17(15-21(32)25(34)27(4,5)35)18-9-13-29(7)19(18)16-20(31)24-28(6)12-11-23(33)26(2,3)22(28)10-14-30(24,29)8/h17,20-22,24-25,31-32,34-35H,9-16H2,1-8H3/t17-,20+,21+,22+,24+,25-,28+,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOSJVWYGXOFRP-UNPOXIGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(C)(C)O)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@H](C(C)(C)O)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941738 | |

| Record name | 11,23,24,25-Tetrahydroxydammar-13(17)-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19885-10-0 | |

| Record name | Alisol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19885-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alisol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019885100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,23,24,25-Tetrahydroxydammar-13(17)-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de Alisol A normalmente implica la extracción de los rizomas de Alisma orientale. El proceso comienza con el secado y la pulverización de los rizomas, seguido de la extracción utilizando disolventes como el etanol o el metanol. El extracto se somete entonces a técnicas cromatográficas para aislar el this compound .

Métodos de producción industrial

La producción industrial de this compound implica procesos de extracción y purificación a gran escala. Los rizomas se cosechan, se secan y se muelen hasta obtener un polvo fino. El polvo se extrae entonces utilizando disolventes en grandes tanques de extracción. El extracto crudo se purifica mediante cromatografía en columna, y el producto final se obtiene mediante cristalización .

Análisis De Reacciones Químicas

Tipos de reacciones

Alisol A experimenta diversas reacciones químicas, incluyendo la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar el compuesto y mejorar sus propiedades terapéuticas .

Reactivos y condiciones comunes

Oxidación: Se utilizan agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno para oxidar el this compound.

Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para reducir el this compound.

Sustitución: Las reacciones de sustitución suelen implicar reactivos como halógenos o agentes alquilantes.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen diversos derivados del this compound, como el this compound 24-acetato y el Alisol B 23-acetato. Estos derivados exhiben diferentes propiedades farmacológicas y se estudian por sus posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Cardiovascular Applications

Atherosclerosis Management

Recent studies have demonstrated that Alisol A plays a protective role against atherosclerosis. In an experiment involving ApoE-/- mice fed a high-fat diet, this compound was administered at a dosage of 150 mg/kg/day. The results indicated a significant reduction in the area of atherosclerotic plaques compared to control groups. The compound also exhibited protective effects on human aortic endothelial cells, inhibiting proliferation and promoting nitric oxide secretion, which is crucial for vascular health .

Mechanisms of Action

- Transcriptomics : Analysis revealed 4,086 differentially expressed genes after treatment with this compound, with notable suppression of inflammatory genes involved in the TNF signaling pathway.

- Molecular Docking : this compound showed low binding energy with TNF targets, suggesting potential therapeutic pathways for cardiovascular diseases .

Cancer Treatment

Colorectal Cancer

this compound has been shown to inhibit the progression of colorectal cancer by targeting the PI3K/Akt signaling pathway. In vitro studies indicated that treatment with this compound led to:

- Induction of apoptosis and pyroptosis in colorectal cancer cell lines (HCT-116 and HT-29).

- Suppression of cancer cell migration and increased sensitivity to cisplatin chemotherapy .

Nasopharyngeal Carcinoma

In another study focusing on nasopharyngeal carcinoma cells, this compound inhibited cell viability and proliferation while promoting apoptosis. Molecular docking simulations confirmed its interaction with YAP protein, further elucidating its anti-cancer mechanisms .

Neuroprotection

Cerebral Ischemia

this compound has demonstrated neuroprotective effects in models of cerebral ischemia. Treatment improved neurological deficits and cognitive functions in mice subjected to ischemic conditions. Key findings include:

- Reduction of inflammatory markers (IL-6 and IL-1β) associated with astrocyte and microglial activation.

- Enhancement of neuronal survival through modulation of the Bax/Bcl-2 ratio and upregulation of tight junction proteins in brain microvascular endothelial cells .

Metabolic Disorders

Obesity and Insulin Resistance

Research indicates that this compound can alleviate high-fat diet-induced obesity by improving lipid metabolism and reducing insulin resistance. In mouse models, it effectively decreased lipid levels and hepatic steatosis while enhancing liver function .

Summary Table of Applications

| Application Area | Key Findings | Mechanisms Involved |

|---|---|---|

| Cardiovascular Health | Inhibits atherosclerotic plaque formation; protects endothelial cells | Modulates TNF signaling; alters gene expression |

| Cancer Treatment | Induces apoptosis in colorectal cancer; enhances sensitivity to chemotherapy | Targets PI3K/Akt pathway; interacts with YAP protein |

| Neuroprotection | Improves outcomes in cerebral ischemia; reduces inflammation | Modulates AKT/GSK3β pathway; protects endothelial integrity |

| Metabolic Disorders | Reduces obesity-related complications; improves glucose metabolism | Enhances lipid metabolism; reduces insulin resistance |

Actividad Biológica

Alisol A, a protostane triterpene derived from Alisma orientale, has garnered attention for its diverse biological activities, particularly in the fields of oncology and ophthalmology. This article explores the pharmacological properties of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

- Chemical Structure : this compound is characterized by its unique triterpenoid structure, which contributes to its biological activity.

- Source : Extracted from the rhizome of Alisma orientale, a plant used in traditional Chinese medicine.

Anticancer Properties

This compound has demonstrated significant anticancer effects, particularly against breast cancer cells. Research indicates that it induces autophagy-dependent apoptosis in human triple-negative breast cancer (TNBC) cells (MDA-MB-231) through the generation of reactive oxygen species (ROS) and DNA damage.

Key Findings :

- Cell Proliferation Inhibition : this compound treatment (10-20 µM) resulted in a dose-dependent decrease in cell viability in MDA-MB-231 cells .

- Mechanisms of Action :

Table 1: Effects of this compound on MDA-MB-231 Cells

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) | ROS Level (Relative Fluorescence Units) |

|---|---|---|---|

| 0 | 100 | 5 | 100 |

| 5 | 85 | 10 | 120 |

| 10 | 70 | 25 | 150 |

| 20 | 50 | 45 | 200 |

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating cytokine production. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in activated macrophages.

Key Findings :

- Mechanism : Inhibition occurs via the MAPK/STAT3/NFκB signaling pathways, which are crucial in inflammatory responses .

- Potential Applications : These properties suggest a role for this compound in treating inflammatory diseases and conditions associated with chronic inflammation.

Ophthalmological Applications

Recent studies have highlighted the potential of this compound in treating macular edema (ME). The compound has been identified as a key active ingredient in Alisma orientale that can cross the blood-eye barrier.

Key Findings :

- Mechanism of Action : this compound mitigates ME primarily by regulating PI3K-AKT and MAPK pathways, with a focus on TNF-α inhibition .

- Experimental Validation : In vivo experiments using zebrafish models confirmed the efficacy of this compound in reducing ocular edema and angiogenesis .

Case Studies

- Breast Cancer Study : In a controlled laboratory setting, MDA-MB-231 cells treated with this compound exhibited significant reductions in proliferation and increased apoptosis rates compared to untreated controls. The study utilized flow cytometry for cell cycle analysis and ROS measurement to confirm these effects .

- Macular Edema Treatment : Research involving zebrafish models demonstrated that administration of this compound led to reduced retinal edema and inflammation markers, supporting its therapeutic potential for eye disorders .

Comparación Con Compuestos Similares

Structural and Stability Differences

Key Observations :

- Acetylated derivatives (e.g., 24-acetate, 23-acetate) exhibit lower stability than this compound, often converting to this compound under physiological conditions .

- Positional isomerism (e.g., C23 vs. C24 acetylation) impacts solubility and metabolic pathways .

Pharmacological Activities

Key Observations :

- Anti-Cancer Mechanisms : this compound targets epigenetic regulators (DNMT1) and metabolic pathways , while Alisol F 24-acetate enhances chemosensitivity by inhibiting P-gp efflux .

- Metabolic Effects : this compound and its 24-acetate derivative improve lipid metabolism but through distinct pathways (ABCA1/ABCG1 vs. AMPK) .

- Toxicity: Acetylated derivatives (e.g., 24-acetate, 23-acetate) induce nephrotoxicity via autophagy, unlike non-acetylated this compound .

Metabolism and Bioavailability

- This compound 24-acetate : Rapidly deacetylated to this compound in the liver and gut microbiota, contributing to systemic effects .

- Alisol B 23-acetate : Converts to this compound under simulated gastric conditions, suggesting this compound may be the active metabolite .

- Alisol F 24-acetate : Stable in intestinal conditions, enabling direct P-gp inhibition in the gut .

Clinical Implications

Q & A

Q. Methodological Focus

- Probit regression : Calculates IC50 values (e.g., 8.112 µM in MDA-MB-231 cells) .

- ANOVA with Tukey’s post-hoc test : Validates significance in multi-group comparisons (p<0.05 threshold) .

- DAS 2.1.1 software : Analyzes pharmacokinetic parameters (AUC, Cmax) in tissue distribution studies .

How is this compound's autophagy-inducing activity validated experimentally?

Advanced Research Question

Autophagy markers are assessed via:

- LC3-II immunofluorescence : Nearly 100% LC3-II positivity in MDA-MB-231 cells at 20 µM .

- Western blotting : 3-fold LC3-II upregulation correlates with autophagosome formation .

- Inhibitor studies : Co-treatment with autophagy blockers (e.g., chloroquine) confirms mechanistic specificity .

What preclinical models are used to validate this compound's anti-obesity effects?

Advanced Research Question

- High-fat diet (HFD) murine models : this compound reduces body weight gain and hepatic TG via AMPK/ACC/SREBP-1c .

- Molecular docking : Predicts this compound binding to AMPK’s catalytic domain, guiding target validation .

- Primary hepatocyte assays : CD36 knockdown reverses lipid-lowering effects, confirming pathway specificity .

How do researchers ensure reproducibility in this compound studies across labs?

Q. Methodological Focus

- Standardized purification : this compound is isolated via silica gel/RP-C18 chromatography, validated by NMR/MS .

- Cell line authentication : Use ATCC-validated lines (e.g., HCT-116, MDA-MB-231) with mycoplasma testing .

- Dose consistency : Adhere to published ranges (e.g., 5–40 µM in vitro; 10 mg/kg in vivo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.